Imidazo[1,2-A]pyrrolo[3,2-D]imidazole
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Overview
Description
Imidazo[1,2-A]pyrrolo[3,2-D]imidazole is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and material science. This compound is characterized by its fused ring structure, which combines imidazole and pyrrole moieties, resulting in unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrrolo[3,2-D]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole-2-carboxylic acid with amines and carbonyl diimidazole . Another approach involves the Rh(III)- and Pd(0)-catalyzed C2-H functionalization of pyrroles with alkynes, alkenes, and diazo compounds . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors. These methods allow for the efficient and consistent production of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyrrolo[3,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Reduction reactions often involve the use of hydrogenation catalysts.
Substitution: Substitution reactions can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts or metal-free oxidation agents.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazole or pyrrole rings.
Scientific Research Applications
Imidazo[1,2-A]pyrrolo[3,2-D]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Imidazo[1,2-A]pyrrolo[3,2-D]imidazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in disease pathways, such as those related to tuberculosis . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Imidazo[1,2-A]pyrrolo[3,2-D]imidazole can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its applications in drug development and organic synthesis.
Imidazo[1,2-a]pyrazine: Used as a versatile scaffold in drug development.
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine: Noted for its unique optical properties and potential in bioimaging applications.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and physical properties, making it suitable for a variety of applications in different fields.
Biological Activity
Imidazo[1,2-A]pyrrolo[3,2-D]imidazole (IPI) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of IPI, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a unique bicyclic structure that incorporates both imidazole and pyrrole rings. The synthesis of IPI typically involves multi-step processes that can include cyclization reactions of appropriate precursors. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while exploring various substitutions on the core structure to improve biological activity.
Biological Activities
The biological activities of IPI derivatives are extensive, encompassing:
- Antimicrobial Activity : Several studies have demonstrated the efficacy of IPI against various bacterial strains and fungi. For instance, compounds derived from IPI exhibited minimum inhibitory concentrations (MIC) ranging from 2 to 4 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .
- Anticancer Properties : Research has indicated that certain IPI derivatives possess significant anticancer activity. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
- Anti-inflammatory Effects : IPI has shown promise in reducing inflammation in various models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases .
- Antiviral Activity : Some derivatives have demonstrated antiviral properties, particularly against RNA viruses. The mechanism often involves interference with viral replication processes .
Structure-Activity Relationship (SAR)
The SAR of IPI derivatives is crucial for understanding their biological activity. Modifications at specific positions on the imidazole or pyrrole rings can significantly influence potency and selectivity. For example:
Substituent Position | Effect on Activity | Example Compounds |
---|---|---|
3-position | Increased antibacterial activity | Compound 6b |
4-position | Enhanced anticancer effects | Compound 6c |
Phenyl substitution | Improved anti-inflammatory response | Compound 10c |
Case Studies
- Antimicrobial Study : A recent study synthesized a series of new quaternary salts derived from IPI and evaluated their antimicrobial activity. Compounds showed broad-spectrum activity with MIC values as low as 2 μg/mL against resistant strains like Acinetobacter baumannii .
- Anticancer Research : In vitro studies on IPI derivatives revealed their ability to inhibit tumor growth in various cancer cell lines, with some compounds inducing significant apoptosis through caspase activation pathways .
- Inflammatory Model Evaluation : Experimental models demonstrated that specific IPI derivatives could reduce swelling and pain in induced inflammatory conditions, suggesting their potential use in therapeutic applications for chronic inflammatory diseases .
Properties
CAS No. |
676999-16-9 |
---|---|
Molecular Formula |
C7H4N4 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
1,3,7,9-tetrazatricyclo[6.3.0.02,6]undeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C7H4N4/c1-2-8-6-5(1)10-7-9-3-4-11(6)7/h1-4H |
InChI Key |
NQSOBLZDNGWQCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1=NC3=NC=CN23 |
Origin of Product |
United States |
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